DS-8895

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

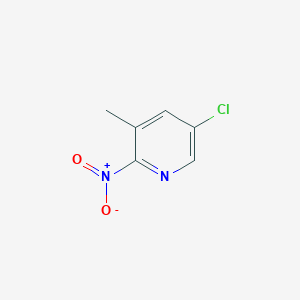

5-chloro-3-methyl-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKDQMHAQKONAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of DS-8895a: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DS-8895a, an investigational afucosylated humanized monoclonal antibody targeting the EPHA2 receptor. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the core signaling pathways involved in its anti-tumor activity.

Executive Summary

DS-8895a is an IgG1 monoclonal antibody specifically engineered to target the erythropoietin-producing hepatocellular receptor A2 (EPHA2), a receptor tyrosine kinase frequently overexpressed in a wide array of solid tumors and correlated with poor prognosis.[1][2] The principal mechanism of action of DS-8895a is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][3] This is significantly enhanced through afucosylation, a modification that increases the antibody's binding affinity to the FcγRIIIa receptor on immune effector cells, such as natural killer (NK) cells.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, and early clinical trials have established its safety profile and preliminary efficacy.[1][4][5] However, its clinical development was halted due to limited therapeutic efficacy and low tumor uptake in later clinical trials.[4][6][7]

Core Mechanism of Action: Enhanced ADCC

DS-8895a selectively binds to the extracellular juxtamembrane region of the EPHA2 receptor on cancer cells.[1][3] This binding itself has minimal direct impact on EPHA2 signaling, as DS-8895a only weakly inhibits EPHRIN-A1-mediated phosphorylation of EPHA2 and does not possess complement-dependent cytotoxicity or agonist activity in vitro.[2][8]

The cornerstone of its anti-tumor effect lies in its engineered Fc region. DS-8895a is afucosylated, meaning it lacks fucose in the carbohydrate chains of the Fc region.[1][2] This modification significantly enhances its binding affinity to the FcγRIIIa (CD16) receptor expressed on the surface of immune effector cells, most notably NK cells.[2] This heightened interaction leads to a more robust activation of NK cells, resulting in the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the EPHA2-expressing tumor cells.[2]

Diagram 1: Enhanced ADCC Mechanism of DS-8895a.

Preclinical Efficacy

In Vitro ADCC Activity

In vitro studies using EPHA2-positive MDA-MB-231 breast cancer cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells demonstrated that afucosylated DS-8895a exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.[1]

In Vivo Antitumor Activity

DS-8895a has shown significant dose-dependent tumor growth inhibition in xenograft models of human cancers.[1]

| Xenograft Model | Cell Line | Dose Range | Key Findings | Statistical Significance |

| Breast Cancer | MDA-MB-231 | 0.03 - 3 mg/kg | Dose-dependent tumor growth inhibition. | P < 0.0001 (overall); P = 0.0356 (0.03 mg/kg), P = 0.0086 (0.1 mg/kg), P < 0.0001 (0.3, 1, and 3 mg/kg) vs. vehicle.[1][9] |

| Gastric Cancer | SNU-16 | 10 mg/kg | Dose-dependent tumor growth inhibition. | P < 0.0001 (overall); P = 0.0006 (10 mg/kg) vs. vehicle.[1] |

| Gastric Cancer (Combination) | SNU-16 | Not Specified | Combination with cisplatin showed better efficacy than monotherapy. | Not Specified.[1][3] |

Clinical Evaluation

Phase I Dose-Escalation and Expansion Study (NCT02004717)

A first-in-human, two-step, open-label Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of DS-8895a in patients with advanced solid tumors.[2][4][5][8]

| Study Phase | Patient Population | Dose Levels | Key Safety Findings | Efficacy |

| Step 1 (Dose Escalation) | Advanced solid tumors (n=22) | 0.1 - 20 mg/kg | MTD not reached. One DLT (Grade 4 platelet count decrease) at 20 mg/kg.[2][4][5] | 13 patients achieved stable disease.[2][5] |

| Step 2 (Dose Expansion) | EPHA2-positive esophageal and gastric cancer (n=15) | 20 mg/kg | Generally well-tolerated.[2][4][5] | One gastric cancer patient achieved a partial response.[2][5] |

Drug-related adverse events were experienced by 64.9% of patients, with infusion-related reactions being the most common (51.4%), though manageable.[5]

Phase I Bioimaging and Safety Study (NCT02252211)

This study assessed the safety, biodistribution, and antitumor efficacy of DS-8895a in patients with advanced EphA2 positive cancers.[6]

| Cohort | Dose | Best Response | Key Findings |

| Cohort 1 (n=4) | 1 mg/kg | Stable Disease | No dose-limiting toxicities.[6] |

| Cohort 2 (n=3) | 3 mg/kg | Progressive Disease | Low tumor uptake observed with 89Zr-DS-8895a imaging.[4][6] |

The biodistribution data from this study, which indicated low tumor uptake, was a key factor in the decision to halt further development of DS-8895a.[4][6]

Experimental Protocols

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice.[1]

-

Cell Inoculation: Subcutaneous inoculation of EPHA2-positive human cancer cells (MDA-MB-231 or SNU-16).[1]

-

Treatment: Intravenous administration of DS-8895a at specified doses.

-

Tumor Assessment: Tumor volume measured regularly.

-

Immunohistochemistry: EPHA2 expression in xenograft tumors was confirmed.[1]

Phase I Clinical Trial (NCT02004717)

-

Study Design: Two-step, dose escalation and dose expansion, multicenter, open-label.[5][8]

-

Administration: DS-8895a administered intravenously every 2 weeks.[5][8]

-

Dose Limiting Toxicity (DLT) Assessment: 28-day period.[5][8]

-

Evaluations: Safety, pharmacokinetics, tumor response (RECIST), and potential biomarkers.[5]

-

Pharmacodynamics: Assessed changes in serum inflammatory cytokines and NK cell populations (CD16-positive and CD137-positive).[2][5]

Diagram 2: Phase I Clinical Trial Workflow (NCT02004717).

Conclusion

DS-8895a is a precisely engineered afucosylated anti-EPHA2 monoclonal antibody with a primary mechanism of action centered on enhanced ADCC. While preclinical studies demonstrated promising anti-tumor activity, and early clinical trials confirmed its safety and tolerability, the limited therapeutic efficacy and low tumor uptake observed in later-stage clinical investigations led to the discontinuation of its development. The journey of DS-8895a underscores the critical importance of robust tumor targeting and the translation of preclinical potency into clinical benefit. The insights gained from its development, particularly regarding the power of ADCC enhancement and the challenges of antibody tumor penetration, remain valuable for the future design of antibody-based cancer therapeutics.

References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. citeab.com [citeab.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

DS-8895a: A Technical Deep Dive into its Binding Affinity for EphA2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of DS-8895a, an afucosylated humanized monoclonal antibody targeting the EphA2 receptor, a key player in oncology. The document synthesizes available data on its binding affinity, the experimental methodologies employed for its characterization, and the broader context of the EphA2 signaling pathway.

Executive Summary

DS-8895a is an investigational antibody-drug conjugate designed to target and eliminate cancer cells overexpressing the EphA2 receptor. A critical determinant of its therapeutic potential is its binding affinity and kinetics to EphA2. While preclinical studies have demonstrated its specific binding and potent anti-tumor activity through antibody-dependent cellular cytotoxicity (ADCC), precise quantitative data on its binding affinity, such as the dissociation constant (Kd), have not been made publicly available. This guide provides a comprehensive overview of the known information regarding the binding of DS-8895a to EphA2, including the experimental methods used for its assessment.

Quantitative Binding Affinity Data

Despite extensive research, the specific quantitative binding affinity values (Kd, Kon, Koff) for the interaction between DS-8895a and the EphA2 receptor are not publicly disclosed in the reviewed literature. However, studies have confirmed its high-affinity and specific binding to EphA2-expressing cells.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | Not Publicly Available | Scatchard Analysis | [1] |

| Association Rate Constant (Kon) | Not Publicly Available | Not Specified | |

| Dissociation Rate Constant (Koff) | Not Publicly Available | Not Specified | |

| Qualitative Assessment | |||

| Specific Binding | Confirmed | Flow Cytometry, Scatchard Analysis | [1][2] |

Experimental Protocols

The primary method cited for determining the binding affinity of DS-8895a to EphA2 is Scatchard analysis . Additionally, flow cytometry has been used to confirm the specific binding of DS-8895a to EphA2-expressing cells.

Scatchard Analysis for Binding Affinity Determination

Scatchard analysis is a graphical method used to determine the affinity (Kd) and the number of binding sites (Bmax) of a ligand for a receptor. The protocol for radiolabeled DS-8895a, as inferred from the available literature, would generally involve the following steps:

-

Radiolabeling of DS-8895a: The antibody is labeled with a radioisotope (e.g., ¹¹¹In, ¹²⁵I, or ⁸⁹Zr) to enable its detection and quantification.

-

Cell Preparation: A fixed number of EphA2-expressing cells (e.g., MDA-MB-231 human breast cancer cells) are prepared for the binding assay.

-

Incubation: The cells are incubated with increasing concentrations of the radiolabeled DS-8895a.

-

Separation of Bound and Free Antibody: After incubation, the cells with bound antibody are separated from the unbound antibody in the supernatant, typically by centrifugation.

-

Quantification: The amount of radioactivity associated with the cell pellet (bound antibody) and in the supernatant (free antibody) is measured using a gamma counter.

-

Data Analysis: The ratio of bound to free antibody is plotted against the concentration of bound antibody. The slope of the resulting linear regression line is equal to -1/Kd, and the x-intercept represents the Bmax.

EphA2 Signaling Pathways

EphA2 signaling is complex, with two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. The overexpression of EphA2 in cancer cells often leads to ligand-independent signaling, which promotes tumor progression.

Canonical (Ligand-Dependent) Signaling

In normal physiological conditions, the binding of its ligand, ephrin-A1, to EphA2 induces receptor clustering and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation of the kinase domain initiates downstream signaling cascades that are generally tumor-suppressive, leading to the inhibition of cell proliferation and migration through pathways such as Ras/MAPK.

Non-Canonical (Ligand-Independent) Signaling

In many cancers, EphA2 is overexpressed and signals independently of ephrin-A1 binding. This oncogenic signaling is often driven by phosphorylation of Serine 897 by kinases such as AKT, PKA, and RSK. Ligand-independent EphA2 signaling promotes cell migration, invasion, and survival through the activation of pathways including PI3K/AKT/mTOR and Ras/MEK/ERK. DS-8895a is designed to target the overexpressed EphA2 on the surface of cancer cells, leading to their destruction via ADCC, thereby disrupting these pro-tumorigenic signals.

Conclusion

DS-8895a is a promising therapeutic agent that specifically targets the EphA2 receptor, which is overexpressed in a variety of cancers. While the precise quantitative binding affinity of DS-8895a to EphA2 remains proprietary information, the available data robustly support its high-affinity and specific interaction with its target. The primary mechanism of action is through the induction of a potent ADCC response against EphA2-positive tumor cells. Further disclosure of the kinetic parameters of the DS-8895a-EphA2 interaction would provide a more complete understanding of its pharmacological profile and could aid in the design of future EphA2-targeting therapies.

References

DS-8895: A Technical Overview of a Novel Anti-EphA2 Antibody

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors.[1][2][3] By binding to the extracellular juxtamembrane region of EphA2, DS-8895a can engage both full-length and truncated, membrane-anchored forms of the receptor.[1][3][4] Its primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][5] Preclinical studies demonstrated significant anti-tumor activity in various cancer models.[1][4][6] However, Phase I clinical trials in patients with advanced solid tumors, while demonstrating a manageable safety profile, showed limited therapeutic efficacy, which was attributed to low tumor uptake.[7][8][9] Consequently, the clinical development of DS-8895a was halted.[7][9] This document provides a comprehensive technical overview of DS-8895a, including its target, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Target Profile: EphA2

EphA2 is a member of the ephrin family of receptor tyrosine kinases, which are crucial in various developmental processes.[2] In the context of oncology, EphA2 is frequently overexpressed in a wide range of cancers, including breast, gastric, esophageal, and lung cancers, and its elevated expression is often correlated with poor prognosis.[1][5][6][10] EphA2 signaling can be initiated through binding to its principal ligand, ephrin-A1, leading to "forward signaling" in the receptor-expressing cell.[5][11] However, in cancer, EphA2 can also signal independently of ligand binding through interactions with other cell surface receptors and intracellular kinases, a process known as non-canonical signaling.[11] This ligand-independent signaling is often associated with promoting tumor cell proliferation, migration, invasion, and metastasis.[5][11] Furthermore, EphA2 can be cleaved by membrane type-1 matrix metalloproteinase (MT1-MMP), resulting in a truncated, membrane-anchored form that also promotes oncogenic signaling.[1][6] These characteristics make EphA2 an attractive target for cancer therapy.[1][6]

DS-8895a: Mechanism of Action

DS-8895a is a humanized IgG1 monoclonal antibody specifically designed to target EphA2.[1][5] A key feature of DS-8895a is its afucosylated Fc region, a modification that significantly enhances its binding affinity to the FcγRIIIa (CD16) receptor on natural killer (NK) cells.[5] This enhanced binding leads to a marked increase in antibody-dependent cellular cytotoxicity (ADCC), a critical immune-mediated mechanism for eliminating tumor cells.[1][5] Upon binding to EphA2 on the surface of cancer cells, DS-8895a acts as a bridge, recruiting NK cells via its Fc region. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target cancer cell.[5] Preclinical studies have shown that DS-8895a possesses potent ADCC activity and only weakly inhibits ephrin-A1-mediated phosphorylation of EphA2, indicating that its primary anti-tumor effect is through immune cell engagement rather than direct signaling inhibition.[5]

Quantitative Data Summary

Table 1: In Vitro ADCC Activity of DS-8895a

| Cell Line | Effector Cells | DS-8895a EC50 (ng/mL) | Parent Antibody EC50 (ng/mL) |

| MDA-MB-231 | Human PBMCs (Donor A) | 8.6 | 105.6 |

| MDA-MB-231 | Human PBMCs (Donor B) | 57.1 | 821.9 |

| EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from[1]. |

Table 2: In Vivo Anti-Tumor Activity of DS-8895a in Xenograft Models

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | P-value |

| MDA-MB-231 (Breast Cancer) | DS-8895a | 0.03 | Significant | P = 0.0356 |

| DS-8895a | 0.1 | Significant | P = 0.0086 | |

| DS-8895a | 0.3, 1, 3 | Significant | P < 0.0001 | |

| SNU-16 (Gastric Cancer) | DS-8895a | 10 | Significant | P = 0.0006 |

| DS-8895a + Cisplatin | 5 + 10 | Combination benefit observed | P = 0.0284 (vs DS-8895a alone) | |

| Data sourced from[1][6]. |

Table 3: Phase I Clinical Trial (NCT02004717) - Patient Outcomes

| Parameter | Value |

| Number of Patients | 37 |

| Dose Levels | 0.1, 0.3, 1, 3, 10, 20 mg/kg (every 2 weeks) |

| Maximum Tolerated Dose (MTD) | Not reached |

| Dose-Limiting Toxicity (DLT) | 1 event (Grade 4 platelet count decrease) at 20 mg/kg |

| Drug-Related Adverse Events (AEs) | 64.9% of patients |

| Grade ≥ 3 AEs | 8.1% of patients |

| Infusion-Related Reactions | 51.4% of patients (manageable) |

| Best Response | 1 Partial Response (gastric cancer), 13 Stable Disease |

| Median Progression-Free Survival (PFS) | Step 1: 5.9 weeks, Step 2: 6.0 weeks |

| Data sourced from[10][12]. |

Experimental Protocols

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To compare the ADCC activity of afucosylated DS-8895a with its fucose-containing parent antibody.

Methodology:

-

Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells were used as target cells.[1]

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and used as effector cells.[1]

-

Assay Procedure:

-

Target cells were labeled with a fluorescent dye (e.g., calcein-AM).

-

Labeled target cells were incubated with varying concentrations of DS-8895a or the parent antibody.

-

Effector cells were then added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.

-

The co-culture was incubated for a defined period (e.g., 4 hours) at 37°C.

-

Cell lysis, indicative of ADCC, was quantified by measuring the release of the fluorescent dye into the supernatant using a fluorescence plate reader.

-

The percentage of specific lysis was calculated, and the half-maximal effective concentration (EC50) was determined from the dose-response curves.[1]

-

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of DS-8895a in vivo.

Methodology:

-

Tumor Cell Inoculation:

-

Treatment:

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

DS-8895a was administered intravenously at various dose levels (e.g., 0.01 to 10 mg/kg) on a specified schedule.[6]

-

The control group received a vehicle solution.

-

In some studies, DS-8895a was administered in combination with other chemotherapeutic agents like cisplatin.[1][6]

-

-

Efficacy Assessment:

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed.

-

Immunohistochemical analysis was performed on tumor tissues to confirm EphA2 expression.[1][6]

-

Statistical analyses were conducted to compare tumor growth between the treatment and control groups.[1][6]

-

Phase I Clinical Trial (NCT02004717)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DS-8895a in patients with advanced solid tumors.

Methodology:

-

Study Design: A two-step, open-label, multicenter, dose-escalation and dose-expansion study.[5][10][12]

-

Patient Population:

-

Treatment: DS-8895a was administered intravenously every 2 weeks.[10][12]

-

Assessments:

-

Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).[10][12]

-

Pharmacokinetics: Serum concentrations of DS-8895a were measured at various time points.[10][12]

-

Tumor Response: Evaluated according to RECIST criteria.[10]

-

Biomarkers: Assessed for changes in serum inflammatory cytokines and peripheral immune cell populations (e.g., NK cells).[10][12]

-

A parallel Phase I bioimaging trial (NCT02252211) was also conducted to evaluate the biodistribution of DS-8895a using 89Zr-labeled DS-8895a and positron emission tomography (PET) imaging.[7][8]

Conclusion

DS-8895a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with a primary mechanism of action centered on enhanced ADCC. While preclinical data demonstrated promising anti-tumor activity, the translation to clinical efficacy was limited, primarily due to insufficient tumor uptake in human subjects.[7][8] The development of DS-8895a was ultimately discontinued.[7][9] Nevertheless, the study of DS-8895a provides valuable insights into the therapeutic targeting of EphA2 and the challenges associated with antibody-based therapies for solid tumors, highlighting the critical importance of optimizing tumor penetration and biodistribution for successful clinical outcomes.

References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. citeab.com [citeab.com]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic DS-8895: An Antibody Shrouded in Preclinical Development

Status: Preclinical

As of late 2025, the antibody designated DS-8895 remains in the preclinical stages of development. Publicly available information regarding its specific structure, target, and mechanism of action is limited. Typically, therapeutic candidates at this early phase are undergoing rigorous in vitro and in vivo studies to establish their safety profile, pharmacokinetics, and preliminary efficacy before advancing to clinical trials.

Detailed experimental protocols and comprehensive quantitative data are not yet available in the public domain. Information is generally disseminated through scientific publications, conference presentations, and company disclosures as the development program matures.

General Antibody-Drug Conjugate (ADC) Structure

While the specific structure of this compound is not disclosed, it is likely to follow the general architecture of an antibody-drug conjugate. This structure is comprised of three key components: a monoclonal antibody, a cytotoxic payload, and a linker molecule that connects them.

Caption: Generalized structure of an Antibody-Drug Conjugate (ADC).

Anticipated Mechanism of Action

The function of an ADC like this compound is predicated on the targeted delivery of a cytotoxic agent to cancer cells. The monoclonal antibody component is engineered to bind with high specificity to a particular antigen expressed on the surface of tumor cells.

Caption: Expected mechanism of action for a tumor-targeting ADC.

The process begins with the ADC circulating in the bloodstream until it encounters and binds to its target antigen on the cancer cell. This binding event triggers the internalization of the ADC-antigen complex into the cell, typically through endocytosis. Once inside, the complex is trafficked to lysosomes, where the linker is cleaved by cellular enzymes, releasing the cytotoxic payload. The released drug can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.

Further details on the specific experimental protocols, quantitative data, and the precise signaling pathways affected by this compound will become available as the molecule progresses through the drug development pipeline. Researchers and drug development professionals are encouraged to monitor scientific literature and company announcements for future updates.

An In-depth Technical Guide to the EphA2 Signaling Pathway and the Investigational Antibody DS-8895a

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The EphA2 receptor tyrosine kinase is a critical signaling node in cancer progression, with its dysregulation implicated in numerous malignancies. This document provides a comprehensive technical overview of the EphA2 signaling pathway, detailing both its canonical (ligand-dependent) and non-canonical (ligand-independent) modes of action. Furthermore, it delves into the preclinical and clinical development of DS-8895a, a humanized, afucosylated monoclonal antibody designed to target EphA2. This guide offers detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in oncology and drug development.

The EphA2 Signaling Pathway in Cancer

The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, plays a dual role in cellular processes, acting as both a tumor suppressor and an oncogene depending on the cellular context and ligand availability.[1][2] Overexpression of EphA2 is a common feature in a wide array of cancers, including breast, gastric, lung, and ovarian cancers, and is often correlated with poor prognosis.[3][4]

Canonical (Ligand-Dependent) Signaling

In normal physiological conditions, the binding of its cognate ephrin-A1 ligand, typically expressed on adjacent cells, induces the formation of EphA2-ephrin-A1 clusters. This leads to the autophosphorylation of tyrosine residues within the juxtamembrane and kinase domains of EphA2.[5] This activation of the kinase domain triggers downstream signaling cascades that are generally tumor-suppressive. Key outcomes of canonical EphA2 signaling include the inhibition of the Ras-MAPK and Akt-mTORC1 pathways, leading to decreased cell proliferation and survival.[5][6] Activated EphA2 can also modulate cell adhesion and migration.[7]

References

- 1. sysy.com [sysy.com]

- 2. ADCC Assay Protocol [en.bio-protocol.org]

- 3. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]

- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nordicbiosite.com [nordicbiosite.com]

- 6. ADCC Assay Protocol [bio-protocol.org]

- 7. stemcell.com [stemcell.com]

DS-8895a: A Technical Overview of a Novel Anti-EphA2 Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a wide range of solid tumors and associated with poor prognosis.[1][2] The strategic afucosylation of DS-8895a enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a potentiation of antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for eliminating cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery and development of DS-8895a, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.

Mechanism of Action: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)

DS-8895a is engineered to elicit a powerful anti-tumor immune response primarily through ADCC.[4] The antibody binds to the extracellular juxtamembrane region of both full-length and truncated forms of EphA2 expressed on the surface of cancer cells.[2][5] The afucosylated Fc region of DS-8895a exhibits a significantly higher affinity for the FcγRIIIa (CD16) receptor on natural killer (NK) cells.[4] This enhanced binding leads to more efficient engagement of NK cells and subsequent release of cytotoxic granules, inducing apoptosis in the targeted tumor cells.[4]

Preclinical Development

In Vitro Cytotoxicity

The enhanced ADCC activity of DS-8895a was demonstrated in vitro using EphA2-positive human breast cancer MDA-MB-231 cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells. DS-8895a exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.

| Cell Line | Effector Cells | Antibody | Donor A EC50 (ng/mL) | Donor B EC50 (ng/mL) |

| MDA-MB-231 | Human PBMCs | DS-8895a | 8.6 | 57.1 |

| MDA-MB-231 | Human PBMCs | Parent Antibody | 105.6 | 821.9 |

| Table 1: In Vitro ADCC Activity of DS-8895a. |

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of DS-8895a was evaluated in xenograft models using athymic nude mice bearing EphA2-positive human breast cancer (MDA-MB-231) and human gastric cancer (SNU-16) tumors. DS-8895a demonstrated dose-dependent inhibition of tumor growth in both models.[1][6]

| Xenograft Model | Treatment | Dose (mg/kg) | Outcome |

| MDA-MB-231 (Breast Cancer) | DS-8895a | 0.03 | Statistically significant tumor growth inhibition (P=0.0356) |

| 0.1 | Statistically significant tumor growth inhibition (P=0.0086) | ||

| 0.3, 1, 3 | Statistically significant tumor growth inhibition (P<0.0001) | ||

| SNU-16 (Gastric Cancer) | DS-8895a | 10 | Statistically significant tumor growth inhibition (P=0.0006) |

| DS-8895a + Cisplatin | 5 (DS-8895a) + 5 or 10 (Cisplatin) | Combination showed better efficacy than monotherapies | |

| Table 2: In Vivo Efficacy of DS-8895a in Xenograft Models.[1][2] |

Clinical Development

DS-8895a has been evaluated in two Phase I clinical trials in patients with advanced solid tumors.

Phase I Dose-Escalation and Expansion Study (NCT02004717)

This study aimed to determine the safety, tolerability, and pharmacokinetics of DS-8895a in patients with advanced solid tumors.[3][7]

| Parameter | Value |

| Enrollment | 37 patients |

| Tumor Types (Expansion Cohort) | Gastric Cancer (n=9), Esophageal Cancer (n=6) |

| Dose Levels (Escalation) | 0.1, 0.3, 1.0, 3.0, 10, 20 mg/kg |

| Recommended Dose (Expansion) | 20 mg/kg |

| Administration | Intravenously every 2 weeks |

| Maximum Tolerated Dose (MTD) | Not reached |

| Dose-Limiting Toxicities (DLTs) | 1 (Grade 4 platelet count decreased at 20 mg/kg) |

| Drug-Related Adverse Events (AEs) | 64.9% of patients |

| Grade ≥ 3 Drug-Related AEs | 8.1% of patients |

| Infusion-Related Reactions | 51.4% of patients (manageable) |

| Best Overall Response | 1 Partial Response (Gastric Cancer), 13 Stable Disease |

| Table 3: Summary of Phase I Study (NCT02004717) Results.[3][7] |

Phase I Safety and Bioimaging Study (NCT02252211)

This study assessed the safety, biodistribution, and tumor uptake of DS-8895a using ⁸⁹Zr-labeled DS-8895a PET imaging.[8][9]

| Parameter | Value |

| Enrollment | 9 patients |

| Dose Cohorts | 1 mg/kg (n=4), 3 mg/kg (n=3) |

| Dose-Limiting Toxicities | None reported |

| Treatment-Related Adverse Events | None reported |

| Best Response (Cohort 1) | Stable Disease |

| Best Response (Cohort 2) | Progressive Disease |

| Tumor Uptake (⁸⁹Zr-DS-8895a) | Low-grade uptake in most tumors |

| Study Outcome | Further development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake. |

| Table 4: Summary of Phase I Bioimaging Study (NCT02252211) Results.[8][9] |

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

A non-radioactive lactate dehydrogenase (LDH) release assay is a standard method to quantify ADCC.

-

Cell Preparation: Target tumor cells (e.g., MDA-MB-231) are seeded in a 96-well plate. Effector cells (e.g., human PBMCs) are isolated and prepared.

-

Antibody Addition: Serial dilutions of DS-8895a and a control antibody are added to the target cells.

-

Co-culture: Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.

-

Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.

-

LDH Measurement: The amount of LDH released into the supernatant from lysed cells is quantified using a colorimetric assay.

-

Data Analysis: The percentage of specific cytotoxicity is calculated by comparing the LDH release in the presence of the antibody to spontaneous and maximum release controls.

Xenograft Tumor Model

-

Cell Implantation: EphA2-positive human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 or SNU-16 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[3]

-

Tumor Growth and Grouping: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Treatment Administration: DS-8895a, a vehicle control, or combination therapies are administered according to the study design (e.g., intravenously).

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry.

Immunohistochemistry (IHC)

-

Tissue Processing: Tumors are fixed in formalin and embedded in paraffin (FFPE).

-

Sectioning: Thin sections of the FFPE tissue are cut and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.

-

Staining: Sections are incubated with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen (e.g., DAB) is then added to produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Conclusion

DS-8895a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with enhanced ADCC activity. Preclinical studies demonstrated its potential to inhibit tumor growth in EphA2-positive cancers. However, Phase I clinical trials, while demonstrating a manageable safety profile, revealed limited therapeutic efficacy and low tumor uptake, leading to the discontinuation of its further development.[8][9] The learnings from the DS-8895a program, particularly the insights gained from the bioimaging study, provide valuable information for the future design and development of antibody-based cancer therapeutics.

References

- 1. sysy.com [sysy.com]

- 2. Tumor xenograft model [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 9. nordicbiosite.com [nordicbiosite.com]

The Critical Role of Afucosylation in the Bioactivity of DS-8895a: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the role of afucosylation in the therapeutic activity of DS-8895a, a humanized anti-EphA2 monoclonal antibody. Designed for researchers, scientists, and professionals in drug development, this document outlines the core mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction to DS-8895a and the Significance of Afucosylation

DS-8895a is an afucosylated, humanized IgG1 monoclonal antibody that targets the erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors.[1][2] The primary mechanism of action for DS-8895a is Antibody-Dependent Cellular Cytotoxicity (ADCC), a critical immune response in cancer therapy.[1][3] A key molecular feature of DS-8895a is the absence of fucose on the N-glycans of its Fc region, a modification that significantly enhances its therapeutic potency.[1][3]

Afucosylation of antibodies is a strategic glycoengineering approach designed to increase the binding affinity of the antibody's Fc region to the FcγRIIIa (CD16a) receptor on immune effector cells, such as Natural Killer (NK) cells.[4][5] This enhanced interaction leads to a more potent ADCC response, resulting in improved tumor cell lysis.[4][5]

Quantitative Analysis of Afucosylation on DS-8895a Activity

The impact of afucosylation on the ADCC activity of DS-8895a has been quantified through in vitro studies. A direct comparison of the half-maximal effective concentration (EC50) for ADCC activity between DS-8895a and its fucosylated parent antibody reveals a substantial increase in potency for the afucosylated version.

| Antibody | Donor A - ADCC EC50 (ng/mL) | Donor B - ADCC EC50 (ng/mL) |

| DS-8895a (Afucosylated) | 8.6 | 57.1 |

| Parent Antibody (Fucosylated) | 105.6 | 821.9 |

This data demonstrates that the afucosylation of DS-8895a leads to a significant reduction in the concentration required to achieve half-maximal ADCC, indicating a marked enhancement of its cytotoxic potential.[6]

Core Signaling Pathway and Mechanism of Action

The enhanced ADCC activity of DS-8895a is a direct result of its afucosylated Fc region. The absence of the fucose sugar moiety reduces steric hindrance and promotes a conformational state that has a higher affinity for the FcγRIIIa receptor on NK cells. This heightened binding affinity leads to more efficient cross-linking of the receptors, triggering a stronger downstream signaling cascade within the NK cell, ultimately resulting in the release of cytotoxic granules and subsequent lysis of the target tumor cell.

Experimental Methodologies

Production of Afucosylated DS-8895a

DS-8895a is produced using BioWa's POTELLIGENT® technology.[3][5] This method utilizes a Chinese Hamster Ovary (CHO) cell line in which the FUT8 gene has been knocked out.[4][7] The FUT8 gene encodes α-1,6-fucosyltransferase, the enzyme responsible for adding fucose to the N-glycan of the antibody.[4][7] By eliminating this enzyme, the resulting antibodies are completely afucosylated.

In Vitro ADCC Assay Protocol

The ADCC activity of DS-8895a and its fucosylated parent antibody was determined using a lactate dehydrogenase (LDH) release assay.

1. Cell Lines and Reagents:

-

Target Cells: MDA-MB-231 human breast cancer cell line (EphA2-positive).

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Antibodies: DS-8895a (afucosylated), fucosylated parent antibody, and a human IgG1 isotype control.

-

Assay Kit: LDH cytotoxicity detection kit.

2. Assay Procedure:

-

Target Cell Preparation: MDA-MB-231 cells are harvested, washed, and resuspended in assay medium to a concentration of 1 x 10^5 cells/mL. 100 µL of the cell suspension is then added to each well of a 96-well U-bottom plate.

-

Antibody Incubation: A serial dilution of the test antibodies (DS-8895a, parent antibody, isotype control) is prepared and added to the wells containing the target cells. The plate is incubated for 1 hour at 37°C.

-

Effector Cell Addition: PBMCs are added to the wells at an effector-to-target (E:T) ratio of 25:1.

-

Co-incubation: The plate is centrifuged briefly to facilitate cell-to-cell contact and then incubated for 4-6 hours at 37°C in a humidified CO2 incubator.

-

LDH Measurement: After incubation, the plate is centrifuged, and the supernatant is transferred to a new 96-well flat-bottom plate. The LDH substrate mix is added to each well, and the plate is incubated for 30 minutes at room temperature, protected from light. The reaction is stopped, and the absorbance is measured at 490 nm using a microplate reader.

3. Data Analysis:

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: LDH release in the presence of target cells, effector cells, and antibody.

-

Spontaneous Release: LDH release from target cells and effector cells in the absence of antibody.

-

Maximum Release: LDH release from target cells lysed with a detergent.

-

-

The EC50 values are determined by plotting the percentage of specific lysis against the antibody concentration and fitting the data to a four-parameter logistic curve.

References

- 1. Antibody Fucosylation Lowers the FcγRIIIa/CD16a Affinity by Limiting the Conformations Sampled by the N162-Glycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibody Fucosylation Lowers the FcγRIIIa/CD16a Affinity by Limiting the Conformations Sampled by the N162-Glycan (Journal Article) | OSTI.GOV [osti.gov]

- 3. Assessment of the role of afucosylated glycoforms on the in vitro antibody-dependent phagocytosis activity of an antibody to Aβ aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered therapeutic antibodies with enhanced effector functions: Clinical application of the Potelligent® Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Producing defucosylated antibodies with enhanced in vitro antibody‐dependent cellular cytotoxicity via FUT8 knockout CHO‐S cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of DS-8895a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the Ephrin type-A receptor 2 (EPHA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2][3] The afucosylation of DS-8895a enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a primary mechanism of action of enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][4] This document provides a comprehensive overview of the preclinical pharmacology of DS-8895a, summarizing key in vitro and in vivo findings, and detailing the experimental protocols utilized in these studies. Although promising in preclinical studies, the clinical development of DS-8895a was ultimately halted due to limited therapeutic efficacy and low tumor uptake observed in a Phase 1 clinical trial.[5]

Mechanism of Action

DS-8895a binds to the extracellular juxtamembrane region of EPHA2, enabling it to recognize both the full-length and truncated forms of the receptor.[1][2][3] The core mechanism of action is the induction of a potent ADCC response against EPHA2-expressing tumor cells.[1] The afucosylated Fc region of DS-8895a leads to a significantly higher affinity for FcγRIIIa on natural killer (NK) cells, triggering the release of cytotoxic granules and subsequent tumor cell lysis.[4] Preclinical studies have shown that DS-8895a does not possess complement-dependent cytotoxicity (CDC) or agonistic activity on EPHA2 and only weakly inhibits EPHRIN-A1-mediated phosphorylation of EPHA2.[4]

EPHA2 Signaling Pathway

EPHA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways implicated in cancer progression. The following diagram illustrates a simplified overview of these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. citeab.com [citeab.com]

- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of DS-8895a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase overexpressed in a wide array of solid tumors and associated with poor prognosis.[1][2][3][4][5] This document provides a comprehensive overview of the in vitro characterization of DS-8895a, detailing its mechanism of action, binding properties, and functional activity. The information presented is intended to serve as a technical guide for researchers and professionals in the field of oncology drug development.

Introduction

EphA2 is a key player in various oncogenic processes, and its expression is often upregulated through the Ras-extracellular signal-regulated kinase (ERK) signaling pathway.[1] DS-8895a is engineered to specifically target EphA2, including both its full-length and truncated forms, which are prevalent on the surface of tumor cells.[1][3][4] A critical feature of DS-8895a is its afucosylation, a modification that significantly enhances its binding affinity to FcγRIIIa on immune effector cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[1][6]

Mechanism of Action

The primary mechanism of action of DS-8895a is the induction of a powerful ADCC response against EphA2-expressing tumor cells.[1][3][4] Upon binding to EphA2 on the cancer cell surface, the Fc region of DS-8895a is recognized by Fcγ receptors on natural killer (NK) cells and other immune effector cells, triggering the release of cytotoxic granules and leading to tumor cell lysis.[1] In vitro studies have demonstrated that DS-8895a does not possess complement-dependent cytotoxicity (CDC) or agonistic activity towards EphA2 and only weakly inhibits ephrin-A1-mediated phosphorylation of its target.[6]

Quantitative Data

The in vitro binding characteristics of DS-8895a have been quantified to determine its affinity for the EphA2 receptor. The following table summarizes the key binding parameters obtained from these studies.

| Parameter | Value | Cell Line | Method | Reference |

| Apparent Association Constant (Ka) | 2.14 x 10⁸ M⁻¹ | MDA-MB-231 | Lindmo Assay | [7] |

| Apparent Association Constant (Ka) | 2.10 x 10⁸ M⁻¹ | MDA-MB-231 | Lindmo Assay | [7] |

| Antibody Binding Sites per Cell | ~60,000 | MDA-MB-231 | Scatchard Analysis | [7] |

| Antibody Binding Sites per Cell | ~40,000 | MDA-MB-231 | Scatchard Analysis | [7] |

Experimental Protocols

Cell Lines and Culture

-

MDA-MB-231: Human breast adenocarcinoma cell line, positive for EphA2 expression.[1]

-

SNU-16: Human gastric carcinoma cell line, positive for EphA2 expression.[1]

-

CT26.WT: Mouse colon carcinoma cell line, used for transient transfection with human EphA2.[1]

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Flow Cytometry for EphA2 Binding

This protocol was used to confirm the binding of DS-8895a to human EphA2.

-

Cell Preparation: CT26.WT cells were transiently transfected with plasmids encoding wild-type or truncated human EphA2.[1]

-

Antibody Incubation: Transfected cells were harvested and incubated with DS-8895a.

-

Secondary Antibody Staining: After washing, cells were incubated with a fluorescently labeled secondary antibody that recognizes human IgG.

-

Flow Cytometric Analysis: The fluorescence intensity of the cells was measured using a flow cytometer to determine the binding of DS-8895a.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay was performed to evaluate the enhanced ADCC activity of the afucosylated DS-8895a.

-

Target Cell Preparation: EphA2-positive MDA-MB-231 cells were used as target cells.[1]

-

Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors to be used as effector cells.[1]

-

Assay Setup: Target cells were incubated with varying concentrations of DS-8895a or a fucose-containing parent antibody.

-

Co-culture: Effector cells were then added to the antibody-treated target cells at a specific effector-to-target ratio.

-

Cytotoxicity Measurement: After incubation, the extent of target cell lysis was determined by measuring the release of a pre-loaded fluorescent dye or an intracellular enzyme (e.g., lactate dehydrogenase).

Radioligand Binding Assays (Lindmo and Scatchard Analyses)

These assays were conducted to determine the binding affinity and the number of receptor sites on target cells.

-

Radiolabeling: DS-8895a was labeled with a radioisotope (e.g., ¹²⁵I or ¹¹¹In).[7]

-

Lindmo Assay (Immunoreactivity):

-

A fixed amount of radiolabeled DS-8895a was incubated with increasing concentrations of EphA2-positive MDA-MB-231 cells.[7]

-

The percentage of bound antibody was plotted against the reciprocal of the cell concentration.

-

The y-intercept of the resulting linear regression represents the immunoreactive fraction of the antibody.

-

-

Scatchard Analysis (Binding Affinity and Receptor Number):

-

A fixed number of MDA-MB-231 cells were incubated with increasing concentrations of radiolabeled DS-8895a.[7]

-

Non-specific binding was determined in the presence of a large excess of unlabeled antibody.

-

The ratio of bound to free radioligand was plotted against the concentration of bound radioligand.

-

The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were calculated from the slope and x-intercept of the Scatchard plot, respectively.

-

Signaling Pathways

DS-8895a targets the EphA2 receptor, which is involved in complex signaling pathways that can have dual roles in cancer, acting as both a tumor suppressor and a promoter of malignancy. The oncogenic signaling of EphA2 is often ligand-independent and can be activated by the Ras-ERK pathway.[1]

Conclusion

The in vitro characterization of DS-8895a demonstrates its high-affinity binding to the EphA2 receptor and, most importantly, its potent anti-tumor activity mediated by enhanced ADCC. These preclinical findings established the foundation for the clinical development of DS-8895a as a potential therapeutic agent for patients with EphA2-positive solid tumors. However, it is important to note that despite promising preclinical data, the clinical development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake observed in a Phase 1 trial.[8][9] This highlights the critical importance of robust biodistribution studies in the early phases of drug development.[8][9]

References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. citeab.com [citeab.com]

- 4. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: DS-8895a in Breast Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of DS-8895a, an afucosylated humanized anti-EphA2 monoclonal antibody, in breast cancer xenograft models. The information contained herein is intended to guide researchers in the design and execution of similar preclinical studies.

Introduction

DS-8895a is a monoclonal antibody designed to target the EphA2 receptor, a receptor tyrosine kinase that is overexpressed in various cancers, including breast cancer, and is often associated with poor prognosis.[1] The primary mechanism of action of DS-8895a is Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] By being afucosylated, the antibody exhibits enhanced binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to a more potent anti-tumor response.[1] Preclinical studies have demonstrated the dose-dependent efficacy of DS-8895a in inhibiting tumor growth in a triple-negative breast cancer xenograft model.[1]

It is important to note that while preclinical results were promising, the clinical development of DS-8895a was halted due to low tumor uptake observed in a Phase 1 clinical trial.[2][3] This highlights the critical challenge of translating preclinical efficacy to clinical benefit.

Data Presentation

Table 1: In Vivo Antitumor Activity of DS-8895a in MDA-MB-231 Breast Cancer Xenograft Model

| Treatment Group (n=10 per group) | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 45) | P-value vs. Vehicle |

| Vehicle | - | Once a week for 4 weeks (i.p.) | Not explicitly stated, used as control | - |

| DS-8895a | 0.01 | Once a week for 4 weeks (i.p.) | Not statistically significant | >0.05 |

| DS-8895a | 0.03 | Once a week for 4 weeks (i.p.) | Statistically significant inhibition | P = 0.0356 |

| DS-8895a | 0.1 | Once a week for 4 weeks (i.p.) | Statistically significant inhibition | P = 0.0086 |

| DS-8895a | 0.3 | Once a week for 4 weeks (i.p.) | Statistically significant inhibition | P < 0.0001 |

| DS-8895a | 1 | Once a week for 4 weeks (i.p.) | Statistically significant inhibition | P < 0.0001 |

| DS-8895a | 3 | Once a week for 4 weeks (i.p.) | Statistically significant inhibition | P < 0.0001 |

Data summarized from Hasegawa et al., 2016.[1][4]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy of DS-8895a in a Subcutaneous Breast Cancer Xenograft Model

1. Cell Line and Culture:

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma, triple-negative). This cell line is known to be EphA2-positive.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Animal Model:

-

Species: Athymic nude mice (e.g., BALB/c nude).

-

Age/Weight: 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Cell Inoculation:

-

Harvest MDA-MB-231 cells during the exponential growth phase.

-

Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inoculate 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

5. Drug Preparation and Administration:

-

Test Article: DS-8895a.

-

Vehicle: A suitable sterile vehicle (e.g., PBS).

-

Preparation: Dilute DS-8895a to the desired concentrations with the vehicle.

-

Administration: Administer DS-8895a or vehicle intraperitoneally (i.p.) once a week for four consecutive weeks.[4]

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., day 45), euthanize the mice and excise the tumors.[4]

-

Weigh the excised tumors.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

7. Statistical Analysis:

-

Analyze the differences in tumor volume between the treatment and control groups using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test for multiple comparisons.[4]

-

A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Caption: Experimental workflow for evaluating DS-8895a in a breast cancer xenograft model.

Caption: DS-8895a mediates ADCC against EphA2-expressing breast cancer cells.

References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with DS-8895a

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2).[1][2] EphA2, a member of the receptor tyrosine kinase family, is overexpressed in a variety of solid tumors and is often associated with poor prognosis.[1][2] The primary mechanism of action for DS-8895a is the enhancement of antibody-dependent cellular cytotoxicity (ADCC), a process whereby the antibody flags tumor cells for destruction by immune effector cells, such as natural killer (NK) cells.[1] The afucosylation of DS-8895a significantly increases its binding affinity to the FcγRIIIa receptor on NK cells, leading to a more potent anti-tumor response.[1]

These application notes provide detailed protocols for in vivo preclinical evaluation of DS-8895a in xenograft models of human breast and gastric cancer. The protocols are designed to guide researchers in assessing the monotherapy efficacy of DS-8895a and its synergistic effects when used in combination with standard chemotherapy agents like cisplatin.

Mechanism of Action and Signaling Pathway

DS-8895a binds to the extracellular juxtamembrane region of both full-length and truncated forms of the EphA2 receptor.[2] This binding does not significantly inhibit EphA2 phosphorylation but rather initiates a powerful ADCC response.[1] Upon binding to EphA2 on the tumor cell surface, the Fc region of DS-8895a is recognized by Fcγ receptors (like CD16) on effector immune cells, primarily NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the targeted tumor cell.

References

Application Notes and Protocols for DS-8895 in Gastric Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of DS-8895 (also known as DS-8895a), a monoclonal antibody targeting the EPHA2 receptor, in gastric cancer cell lines. The protocols outlined below are intended to serve as a foundation for investigating the mechanism of action and therapeutic potential of this compound.

Introduction

Ephrin type-A receptor 2 (EPHA2) is a receptor tyrosine kinase that is frequently overexpressed in various cancers, including gastric cancer, and its high expression is often correlated with poor prognosis.[1][2][3] this compound is an afucosylated humanized monoclonal antibody that binds to the extracellular juxtamembrane region of EPHA2.[2][3][4] This binding can occur on both the full-length and truncated forms of the EPHA2 receptor.[2][3][4] The primary mechanism of action of this compound is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][2][5] In preclinical studies, this compound has demonstrated significant antitumor activity in EPHA2-positive gastric cancer models, both as a monotherapy and in combination with standard chemotherapeutic agents like cisplatin.[1][2][3]

Key Signaling Pathway

This compound targets the EPHA2 signaling pathway. In many cancer cells, EPHA2 signals in a ligand-independent, non-canonical manner, promoting cell proliferation, migration, and survival. This non-canonical signaling is often initiated by phosphorylation of EPHA2 at Serine 897 by kinases such as AKT and RSK. This compound, by binding to EPHA2, can antagonize this ligand-independent signaling and, more importantly, flags the cancer cell for destruction by immune effector cells through ADCC.

Caption: this compound Mechanism of Action in Gastric Cancer Cells.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Cell Viability (MTT Assay)

| Treatment Group | Concentration (µg/mL) | Absorbance (570 nm) ± SD | % Viability |

| Untreated Control | - | 100 | |

| Isotype Control | 10 | ||

| This compound | 0.1 | ||

| 1 | |||

| 10 | |||

| Cisplatin | 5 | ||

| This compound + Cisplatin | 10 + 5 |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| Treatment Group | Concentration | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Untreated Control | - | ||

| Isotype Control | 10 µg/mL | ||

| This compound | 10 µg/mL | ||

| Cisplatin | 5 µg/mL | ||

| This compound + Cisplatin | 10 + 5 µg/mL |

Table 3: Cell Cycle Analysis

| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Untreated Control | - | |||

| Isotype Control | 10 µg/mL | |||

| This compound | 10 µg/mL |

Table 4: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

| Effector:Target Ratio | Antibody | Concentration (µg/mL) | % Specific Lysis ± SD |

| 10:1 | Isotype Control | 1 | |

| This compound | 0.01 | ||

| 0.1 | |||

| 1 | |||

| 25:1 | Isotype Control | 1 | |

| This compound | 0.01 | ||

| 0.1 | |||

| 1 |

Experimental Workflow

A typical workflow for evaluating this compound in gastric cancer cell lines is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols: DS-8895 and Cisplatin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2] The primary mechanism of action for DS-8895a is enhanced antibody-dependent cellular cytotoxicity (ADCC), mediated by its increased binding affinity to FcγRIIIa on natural killer (NK) cells.[3] Cisplatin is a cornerstone of chemotherapy for numerous cancers, exerting its cytotoxic effects by forming DNA crosslinks, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[4][5][6]

Preclinical evidence suggests that the combination of DS-8895a and cisplatin may offer a synergistic anti-tumor effect. This document provides a detailed overview of the preclinical data, experimental protocols for key assays, and the underlying signaling pathways involved in this combination therapy. While the clinical development of DS-8895a was discontinued due to limited single-agent efficacy and low tumor uptake in early phase trials, the preclinical combination data remains a valuable reference for understanding the potential of targeting EphA2 in conjunction with DNA-damaging agents.[7][8]

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the combination of DS-8895a and cisplatin in a human gastric cancer xenograft model (SNU-16 cells).

Table 1: In Vivo Antitumor Activity of DS-8895a and Cisplatin Combination Therapy in a SNU-16 Gastric Cancer Xenograft Model [1]

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SE (Day 28) | P-value vs. Vehicle | P-value vs. DS-8895a Monotherapy | P-value vs. Cisplatin Monotherapy |

| Vehicle | - | 1500 ± 200 | - | - | - |

| DS-8895a | 5 mg/kg, i.p., once a week | 800 ± 150 | < 0.05 | - | - |

| Cisplatin (CDDP) | 10 mg/kg, i.p., once a week | 1300 ± 180 | 0.2426 | - | - |

| DS-8895a + Cisplatin | 5 mg/kg + 10 mg/kg, i.p., once a week | 400 ± 100 | < 0.001 | 0.0284 | 0.0018 |

SE: Standard Error; i.p.: intraperitoneal

Signaling Pathways

The synergistic effect of DS-8895a and cisplatin combination therapy stems from their distinct and complementary mechanisms of action.

Caption: Dual mechanisms of DS-8895a and cisplatin leading to enhanced tumor cell death.

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is adapted from methodologies used for afucosylated antibodies.[1]

Objective: To determine the in vitro ADCC activity of DS-8895a against EphA2-positive cancer cells.

Materials:

-

EphA2-positive target cells (e.g., SNU-16, MDA-MB-231)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells

-

DS-8895a antibody

-

Fetal Bovine Serum (FBS)

-

RPMI-1640 medium

-

Lactate dehydrogenase (LDH) cytotoxicity detection kit

-

96-well U-bottom plates

Procedure:

-

Target Cell Preparation:

-

Culture EphA2-positive target cells in RPMI-1640 supplemented with 10% FBS.

-

Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in assay medium (RPMI-1640 + 5% FBS) at a concentration of 1 x 10^5 cells/mL.

-

Plate 50 µL of the target cell suspension (5,000 cells) into each well of a 96-well U-bottom plate.

-

-

Effector Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in assay medium.

-

Determine the cell concentration and adjust to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

-

-

ADCC Reaction:

-

Prepare serial dilutions of DS-8895a in assay medium.

-

Add 50 µL of the diluted antibody to the wells containing target cells.

-

Add 50 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.

-

For controls, include wells with:

-

Target cells only (spontaneous release)

-

Target cells with effector cells but no antibody (background lysis)

-

Target cells with lysis buffer (maximum release)

-

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

-

LDH Release Measurement:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Add 50 µL of the LDH substrate mix to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula:

-

% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

-

-

Caption: Workflow for the in vitro ADCC assay.

In Vivo Gastric Cancer Xenograft Model

This protocol is based on the study by Hasegawa et al., 2016.[1]

Objective: To evaluate the in vivo antitumor efficacy of DS-8895a and cisplatin combination therapy.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

SNU-16 human gastric cancer cells

-

Matrigel

-

DS-8895a

-

Cisplatin

-

Sterile PBS

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest SNU-16 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 per group):

-

Group 1: Vehicle (e.g., sterile saline), i.p., once a week.

-

Group 2: DS-8895a (5 mg/kg), i.p., once a week.

-

Group 3: Cisplatin (10 mg/kg), i.p., once a week.

-

Group 4: DS-8895a (5 mg/kg) + Cisplatin (10 mg/kg), i.p., once a week.

-

-

Administer treatments for a predefined period (e.g., 3-4 weeks).

-

-

Tumor Measurement and Data Collection:

-

Measure tumor dimensions twice a week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EphA2 expression).

-

Compare the mean tumor volumes between the treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

-

Caption: Workflow for the in vivo gastric cancer xenograft study.

Conclusion

The combination of DS-8895a and cisplatin has demonstrated synergistic antitumor activity in a preclinical gastric cancer model. The distinct mechanisms of action—ADCC induction by DS-8895a and DNA damage by cisplatin—provide a strong rationale for this combination. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this and similar combination therapies. While clinical development of DS-8895a has been halted, these findings underscore the potential of combining targeted immunotherapy with conventional chemotherapy to enhance therapeutic outcomes in EphA2-expressing cancers.

References

- 1. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EphA2 Signaling in tumors | Encyclopedia MDPI [encyclopedia.pub]

- 7. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay with natural killer cells in malaria immunity [protocols.io]

Application Notes and Protocols: Immunohistochemical Analysis of EphA2 Expression in DS-8895 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of EphA2 (Erythropoietin-producing hepatocellular receptor A2) expression in preclinical and clinical studies involving DS-8895a, an afucosylated humanized anti-EphA2 monoclonal antibody. Accurate assessment of EphA2 expression is critical for patient selection, pharmacodynamic studies, and understanding the mechanism of action of DS-8895a.

Introduction to DS-8895a and EphA2